5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
CAS No.: 122835-14-7
Cat. No.: VC20864542
Molecular Formula: C10H7BrO2
Molecular Weight: 239.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122835-14-7 |
|---|---|
| Molecular Formula | C10H7BrO2 |
| Molecular Weight | 239.06 g/mol |
| IUPAC Name | 5-bromo-2-prop-2-ynoxybenzaldehyde |
| Standard InChI | InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 |
| Standard InChI Key | NZDZQWZJQYKDBC-UHFFFAOYSA-N |
| SMILES | C#CCOC1=C(C=C(C=C1)Br)C=O |
| Canonical SMILES | C#CCOC1=C(C=C(C=C1)Br)C=O |
Introduction
Chemical Identity and Structure
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a substituted benzaldehyde derivative with a propargyl ether linkage and a bromine substituent.
Basic Identification Properties
| Property | Information |
|---|---|
| CAS Number | 122835-14-7 |
| Molecular Formula | C₁₀H₇BrO₂ |
| Molecular Weight | 239.06 g/mol |
| IUPAC Name | 5-bromo-2-prop-2-ynoxybenzaldehyde |
| Standard InChI | InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 |
| Standard InChIKey | NZDZQWZJQYKDBC-UHFFFAOYSA-N |
| SMILES | C#CCOC1=C(C=C(C=C1)Br)C=O |
The molecular structure consists of a benzene ring with three substituents: a bromine atom at the 5-position, an aldehyde group at the 1-position, and a prop-2-ynyloxy (propargyl ether) group at the 2-position.
Physical Properties
The physical properties of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde are important considerations for its handling and use in synthetic applications.
Physical Characteristics
While comprehensive physical data specifically for 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is limited in the provided sources, some properties can be inferred based on its chemical structure and similar compounds:
-
Appearance: Typically a crystalline solid
-
Solubility: Soluble in common organic solvents such as acetone, dichloromethane, ethyl acetate, and DMF
-
Stability: Generally stable under standard laboratory conditions, but sensitive to strong oxidizing agents and reducing agents
Synthesis Methods
General Synthetic Route
The most common synthetic approach to prepare 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde involves the O-alkylation of 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) with propargyl bromide:
Detailed Synthesis Procedure
A representative procedure, adapted from similar syntheses reported in the literature, involves the following steps:
-
A mixture of 5-bromo-2-hydroxybenzaldehyde (5 mmol), propargyl bromide (7.5 mmol), and K₂CO₃ (6 mmol) in DMF (20 mL) is stirred at ambient temperature for 2-3 hours .
-
The reaction is quenched with aqueous NH₄Cl solution, and the mixture is extracted with ethyl acetate (3 × 10 mL) .
-
The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure .
-
The residue is purified by column chromatography on silica gel using ethyl acetate/hexane (typically 10% EtOAc in hexane) as the eluent .
-
The pure 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is obtained in yields typically exceeding 85% .
This synthetic approach takes advantage of the nucleophilic substitution reaction where the hydroxyl group of 5-bromosalicylaldehyde acts as a nucleophile in the presence of a base (K₂CO₃) to displace the bromide from propargyl bromide.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde.
Infrared Spectroscopy
Expected characteristic IR absorbance bands would include:
-
C≡C-H stretching (≈3300 cm⁻¹)
-
C≡C stretching (≈2100 cm⁻¹)
-
C=O stretching (≈1680 cm⁻¹)
-
C-O-C asymmetric stretching (≈1260 cm⁻¹)
-
C-Br stretching (≈600-800 cm⁻¹)
Chemical Reactivity
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde possesses three reactive functional groups that enable diverse chemical transformations:
Aldehyde Functionality
The aldehyde group can participate in numerous reactions:
-
Condensation reactions with amines to form imines
-
Reductions to primary alcohols
-
Oxidations to carboxylic acids
-
Aldol and related condensations
-
Wittig reactions to form alkenes
Terminal Alkyne Group
The propargyl ether's terminal alkyne can undergo:
-
Click chemistry (copper-catalyzed azide-alkyne cycloaddition)
-
Sonogashira coupling reactions
-
Metal-catalyzed cyclizations
-
Hydration reactions
-
Dimerization and oligomerization reactions
Bromine Substituent
The aryl bromide functionality enables:
-
Transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.)
-
Metal-halogen exchange reactions
-
Nucleophilic aromatic substitution reactions under forcing conditions
The presence of these three distinct reactive sites allows for selective functionalization and makes this compound particularly valuable as a building block in organic synthesis.
Applications in Synthesis
Heterocyclic Synthesis
One of the most significant applications of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is in the synthesis of complex heterocyclic compounds:
Benzoxazepine Derivatives
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde and related 2-propargyloxybenzaldehyde derivatives serve as key precursors in the synthesis of benzoxazepine frameworks, which have potential pharmaceutical applications.
Fused Quinoxaline Synthesis
The compound participates in InCl₃-catalyzed two-component reactions with 1-(2-aminophenyl)pyrroles/indoles to form pyrrolo/indolo- and benzooxazepino-fused quinoxalines. These reactions involve the formation of three new C/N–C bonds, enabling the construction of new six- and seven-membered heterocyclic rings .
For example, the reaction of 5-bromo-2-(prop-2-ynyloxy)benzaldehyde with 2-(1H-pyrrol-1-yl)aniline in the presence of InCl₃ catalyst affords 11-Bromo-6-methyl-12bH-benzo oxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline in 51% yield .
Cascade Reactions
The compound undergoes interesting cascade reactions, where multiple bond-forming events occur in a single operation:
Gold-Catalyzed Transformations
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde serves as a key starting material in the synthesis of benzo[b]oxepin-3(2H)-ones via gold-catalyzed tandem processes. These transformations typically involve an intramolecular cyclization initiated by the activation of the alkyne by gold catalysts.
| Hazard Information | Details |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H302-H312-H332 (Harmful if swallowed, in contact with skin, or if inhaled) |
| Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume